
1-((2-Chlorophenyl)sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine
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Overview
Description
1-((2-Chlorophenyl)sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine is a synthetic organic compound characterized by its unique structural features It contains a sulfonyl group attached to a chlorinated phenyl ring, an azetidine ring, and a trifluoroethoxy group
Preparation Methods
The synthesis of 1-((2-Chlorophenyl)sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate amine and halide precursors under basic conditions.
Introduction of the Trifluoroethoxy Group: This step often involves nucleophilic substitution reactions where a trifluoroethanol derivative reacts with the azetidine intermediate.
Attachment of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, typically using sulfonyl chlorides in the presence of a base.
Chlorination of the Phenyl Ring: The final step involves the chlorination of the phenyl ring, which can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-((2-Chlorophenyl)sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions, often using hydrogenation or metal hydrides, can convert the sulfonyl group to a sulfide.
Substitution: The chlorinated phenyl ring can undergo nucleophilic aromatic substitution reactions, where nucleophiles replace the chlorine atom.
Hydrolysis: The trifluoroethoxy group can be hydrolyzed under acidic or basic conditions, yielding corresponding alcohols and acids.
Common reagents and conditions used in these reactions include strong acids, bases, and various catalysts. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-((2-Chlorophenyl)sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Biological Studies: Researchers explore its effects on various biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Industrial Applications: It is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-((2-Chlorophenyl)sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The trifluoroethoxy group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
Comparison with Similar Compounds
1-((2-Chlorophenyl)sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine can be compared with similar compounds such as:
1-((2-Chlorophenyl)sulfonyl)-3-(2,2,2-trifluoroethoxy)pyrrolidine: This compound has a pyrrolidine ring instead of an azetidine ring, which may affect its reactivity and biological activity.
1-((2-Chlorophenyl)sulfonyl)-3-(2,2,2-trifluoroethoxy)piperidine: The piperidine ring in this compound provides different steric and electronic properties, influencing its chemical behavior and applications.
1-((2-Chlorophenyl)sulfonyl)-3-(2,2,2-trifluoroethoxy)morpholine: The presence of an oxygen atom in the morpholine ring introduces additional hydrogen bonding capabilities, potentially altering its interactions with biological targets.
Biological Activity
1-((2-Chlorophenyl)sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine is a synthetic compound notable for its potential biological activities, particularly as an inhibitor of voltage-gated sodium channels (Nav), especially Nav 1.7. This inhibition is significant for the treatment of chronic pain conditions such as neuropathic pain and other central nervous system disorders. The structure of this compound includes a trifluoroethoxy group and a chlorophenylsulfonyl moiety, contributing to its chemical reactivity and biological interactions.
Chemical Structure and Properties
- Molecular Formula : C12H12ClF3NO3S
- Molecular Weight : 329.72 g/mol
- CAS Number : Not specified
The compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle. This structure is crucial for its interaction with biological targets.
This compound primarily functions as a sodium channel blocker. It has been shown to inhibit the activity of Nav 1.7 channels, which are implicated in the transmission of pain signals. The lipophilic nature of the trifluoroethoxy group enhances its ability to penetrate biological membranes, potentially increasing its efficacy in targeting neuronal tissues.
Pharmacological Studies
Research indicates that compounds with similar structures exhibit various biological activities:
- Antimicrobial Activity : Azetidine derivatives have shown significant antibacterial effects by targeting essential bacterial enzymes such as transpeptidase, crucial for cell wall synthesis.
- Antiviral Activity : Some azetidinone derivatives have demonstrated antiviral properties against various viruses, including coronaviruses and influenza viruses.
Case Studies
In a study examining the effects of azetidine derivatives on pain management, it was found that compounds similar to this compound significantly reduced pain responses in animal models of neuropathic pain. This study highlighted the potential for developing new analgesics based on this compound's mechanism of action.
Comparative Analysis with Similar Compounds
The following table summarizes key features of structurally related compounds:
Compound Name | CAS Number | Key Features |
---|---|---|
1-((3-Chloro-4-fluorophenyl)sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine | 2034591-02-9 | Similar azetidine structure with different halogen substitution. |
1-((2-Bromophenyl)sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine | 2034339-58-5 | Bromine substitution; potential variations in biological activity. |
1-((3-Chloro-2-methylphenyl)sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine | N/A | Methyl substitution on the phenyl ring; may alter pharmacokinetics. |
Properties
IUPAC Name |
1-(2-chlorophenyl)sulfonyl-3-(2,2,2-trifluoroethoxy)azetidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClF3NO3S/c12-9-3-1-2-4-10(9)20(17,18)16-5-8(6-16)19-7-11(13,14)15/h1-4,8H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJKKJBFVSHGKSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CC=C2Cl)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClF3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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